molecular formula C27H46O3 B14472652 3-[4-(Octadecyloxy)phenyl]propanoic acid CAS No. 65686-21-7

3-[4-(Octadecyloxy)phenyl]propanoic acid

Cat. No.: B14472652
CAS No.: 65686-21-7
M. Wt: 418.7 g/mol
InChI Key: LHCWQSLUMVIHHL-UHFFFAOYSA-N
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Description

3-[4-(Octadecyloxy)phenyl]propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids. This compound features a long octadecyloxy chain attached to a phenyl group, which is further connected to a propanoic acid moiety. The presence of the long alkyl chain imparts unique physical and chemical properties to the molecule, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Octadecyloxy)phenyl]propanoic acid typically involves the following steps:

    Formation of the Octadecyloxybenzene Intermediate: The initial step involves the etherification of phenol with octadecyl bromide in the presence of a base such as potassium carbonate. This reaction yields 4-(Octadecyloxy)benzene.

    Friedel-Crafts Acylation: The next step involves the Friedel-Crafts acylation of 4-(Octadecyloxy)benzene with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This step introduces the propanoic acid moiety to the molecule, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Octadecyloxy)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in substituted aromatic compounds, such as nitro or bromo derivatives.

Scientific Research Applications

3-[4-(Octadecyloxy)phenyl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a surfactant in various chemical reactions.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of specialty chemicals, lubricants, and coatings due to its unique physicochemical properties.

Mechanism of Action

The mechanism of action of 3-[4-(Octadecyloxy)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The long alkyl chain allows the compound to integrate into lipid bilayers, potentially affecting membrane fluidity and signaling pathways. Additionally, the phenylpropanoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropanoic Acid: Lacks the long octadecyloxy chain, resulting in different physicochemical properties and applications.

    4-Octadecyloxybenzoic Acid: Contains a similar long alkyl chain but differs in the position and nature of the functional groups.

Uniqueness

The uniqueness of 3-[4-(Octadecyloxy)phenyl]propanoic acid lies in its combination of a long hydrophobic alkyl chain with a phenylpropanoic acid moiety. This structure imparts distinct solubility, reactivity, and biological activity, making it valuable in various research and industrial contexts.

Properties

CAS No.

65686-21-7

Molecular Formula

C27H46O3

Molecular Weight

418.7 g/mol

IUPAC Name

3-(4-octadecoxyphenyl)propanoic acid

InChI

InChI=1S/C27H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-30-26-21-18-25(19-22-26)20-23-27(28)29/h18-19,21-22H,2-17,20,23-24H2,1H3,(H,28,29)

InChI Key

LHCWQSLUMVIHHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)CCC(=O)O

Origin of Product

United States

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